![molecular formula C17H22N4S B084987 1,1-Bis[4-(dimethylamino)phenyl]thiourea CAS No. 13991-81-6](/img/structure/B84987.png)
1,1-Bis[4-(dimethylamino)phenyl]thiourea
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Overview
Description
1,1-Bis[4-(dimethylamino)phenyl]thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a central thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis[4-(dimethylamino)phenyl]thiourea can be synthesized through the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-(dimethylamino)aniline. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(dimethylamino)phenyl isothiocyanate+4-(dimethylamino)aniline→this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial production include ethanol, methanol, and other organic solvents that facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[4-(dimethylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1-Bis[4-(dimethylamino)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Bis[4-(dimethylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which influences its biological activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis[4-(dimethylamino)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
1,1-Bis[4-(dimethylamino)phenyl]sulfide: Similar structure but with a sulfur atom instead of the thiourea moiety.
1,1-Bis[4-(dimethylamino)phenyl]amine: Similar structure but with an amine group instead of the thiourea moiety.
Uniqueness
1,1-Bis[4-(dimethylamino)phenyl]thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
13991-81-6 |
---|---|
Molecular Formula |
C17H22N4S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,3-bis[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C17H22N4S/c1-20(2)15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChI Key |
PZLTXMRUOFZLOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=S)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
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